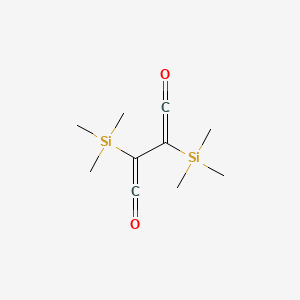![molecular formula C14H32N2O2 B14276328 1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) CAS No. 167633-31-0](/img/structure/B14276328.png)
1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) is a chemical compound that features a hexyl chain with a dimethylamino group and two propan-2-ol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) typically involves the following steps:
Starting Materials: The synthesis begins with hexylamine and dimethylamine.
Reaction with Epoxide: The hexylamine reacts with an epoxide, such as propylene oxide, under basic conditions to form the intermediate.
Dimethylation: The intermediate is then reacted with dimethylamine to introduce the dimethylamino group.
Final Product Formation: The final step involves the reaction of the intermediate with another molecule of propylene oxide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines or alcohols.
Aplicaciones Científicas De Investigación
1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(ethanol): Similar structure but with ethanol groups instead of propan-2-ol.
1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(butan-2-ol): Similar structure but with butan-2-ol groups.
Uniqueness
1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
167633-31-0 |
|---|---|
Fórmula molecular |
C14H32N2O2 |
Peso molecular |
260.42 g/mol |
Nombre IUPAC |
1-[6-(dimethylamino)hexyl-(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C14H32N2O2/c1-13(17)11-16(12-14(2)18)10-8-6-5-7-9-15(3)4/h13-14,17-18H,5-12H2,1-4H3 |
Clave InChI |
KRDWDXDESAGYQU-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CCCCCCN(C)C)CC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene](/img/structure/B14276248.png)


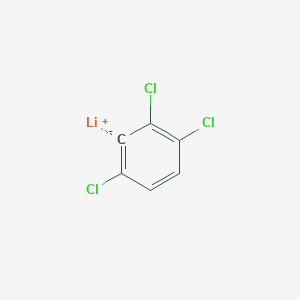
![2-Propenoic acid, 2-[[(1,1-dimethylethyl)dioxy]methyl]-, ethyl ester](/img/structure/B14276294.png)


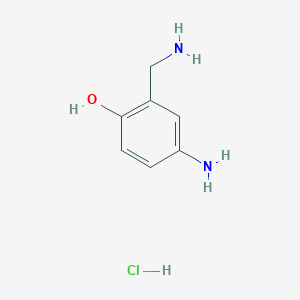

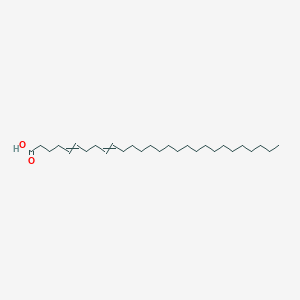
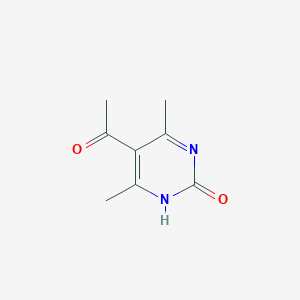
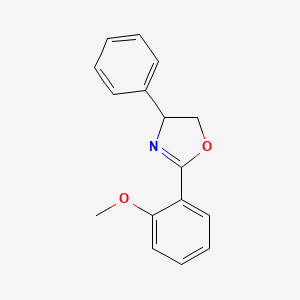
![N,N-Bis(4-methoxyphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14276343.png)
